6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one is a complex organic compound belonging to the benzoxazinone family. This compound is characterized by its unique structure, which includes methoxy groups and a benzoxazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves multiple steps. One common method includes the reaction of 2-amino-3,4-dimethoxybenzoic acid with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by cyclization to form the benzoxazinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoxazinone ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amine derivatives .
Scientific Research Applications
6,7-Dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-2-(2-phenylethyl)chromone
- 6,7-Dihydroxy-2-(2-phenylethyl)chromone
- 6,7-Dimethoxy-2-(4-hydroxy-3-methoxyphenyl)chromone
Uniqueness
6,7-Dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of the benzoxazinone ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
6,7-dimethoxy-2-(3-methoxyphenyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-20-11-6-4-5-10(7-11)16-18-13-9-15(22-3)14(21-2)8-12(13)17(19)23-16/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYCNMYXFKQDRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.